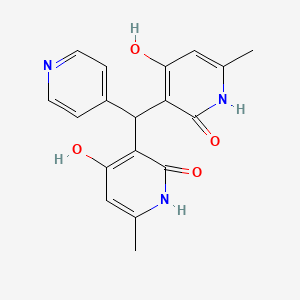
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one), also known as PDP or PDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDP is a bis-chelating ligand that can form stable complexes with various metal ions.
Wirkmechanismus
The mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is based on its ability to form stable complexes with metal ions. The metal complexes of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can interact with various biological molecules such as enzymes, proteins, and DNA, leading to various biological effects. For example, the copper complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to induce apoptosis in cancer cells by disrupting the redox balance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) depend on the metal ion it forms complexes with. For example, the copper complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). The iron complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the growth of bacteria by disrupting iron metabolism. The zinc complex of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to inhibit the activity of metalloenzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments include its ability to form stable complexes with various metal ions, its high solubility in water, and its relatively low toxicity. However, the limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) include its high cost, the difficulty in synthesizing it in large quantities, and the potential for metal ion contamination.
Zukünftige Richtungen
There are several future directions for 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) research. One direction is to study the potential use of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in catalytic reactions. Another direction is to study the effect of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) metal complexes on various biological systems such as enzymes, proteins, and DNA. Additionally, the potential use of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in drug delivery systems and imaging agents can also be explored.
Conclusion:
In conclusion, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the condensation of 4-hydroxy-6-methyl-2-pyridone with 4-pyridinemethanal in the presence of a base. 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry. The mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is based on its ability to form stable complexes with metal ions. The biochemical and physiological effects of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) depend on the metal ion it forms complexes with. The advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) in lab experiments include its ability to form stable complexes with various metal ions, its high solubility in water, and its relatively low toxicity. The limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) include its high cost, the difficulty in synthesizing it in large quantities, and the potential for metal ion contamination. Several future directions for 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) research include studying its potential use in catalytic reactions, its effect on various biological systems, and its use in drug delivery systems and imaging agents.
Synthesemethoden
The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves the condensation of 4-hydroxy-6-methyl-2-pyridone with 4-pyridinemethanal in the presence of a base such as sodium hydroxide. The reaction yields 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) as a yellow solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been extensively studied for its potential applications in various fields such as catalysis, bioinorganic chemistry, and medicinal chemistry. 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been shown to form stable complexes with various metal ions such as copper, iron, and zinc, making it a potential candidate for catalytic reactions. In bioinorganic chemistry, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been used as a chelating agent for metal ions in enzymes and proteins. In medicinal chemistry, 3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been studied for its potential use in cancer therapy and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-4-ylmethyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-9-7-12(22)15(17(24)20-9)14(11-3-5-19-6-4-11)16-13(23)8-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHJAYPEIUZAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=NC=C2)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(pyridin-4-ylmethanediyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)
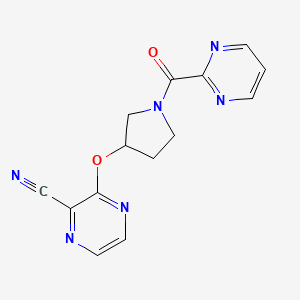
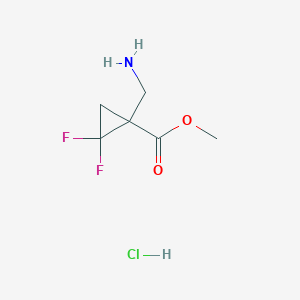


![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2703657.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
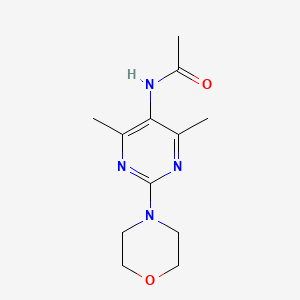
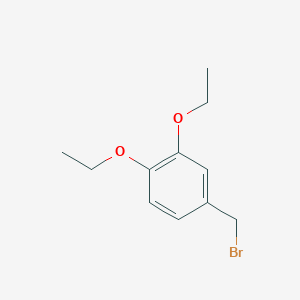
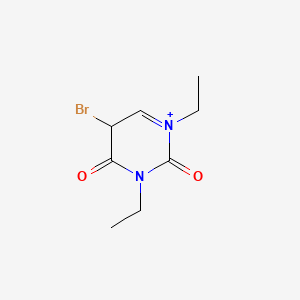
![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)
![N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2703668.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)